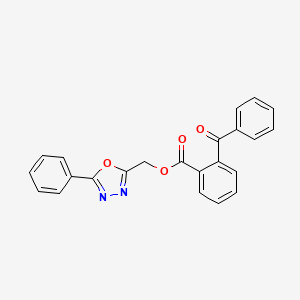

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Applications De Recherche Scientifique

Notum Inhibition for Wnt Signaling Modulation

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate: has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum negatively regulates the Wnt signaling pathway by removing an essential palmitoleoyl moiety from Wnt proteins. By inhibiting Notum, this compound restores Wnt signaling activation, making it a valuable tool for studying Wnt-related diseases and potential therapeutic interventions.

Bola-Type Scaffolds in Biology and Pharmacy

Bola-type scaffolds, including oxadiazoles, find applications in drug and gene transport systems, chemical sensing, and molecular recognition . The unique structural features of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate make it an interesting candidate for such applications.

Antiviral Activity Against SARS-CoV-2

Researchers have synthesized novel honokiol analogues by incorporating oxadiazole derivatives, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl moieties. These derivatives were evaluated for antiviral entry activities against SARS-CoV-2 pseudovirus models . The compound’s potential antiviral properties warrant further investigation.

Broad Biological Activities

Oxadiazoles, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate, exhibit diverse biological activities. These include analgesic, antibiotic, anticonvulsant, anti-hepatitis B virus, antitumor, anti-inflammatory, and acetylcholinesterase inhibitory effects . Their versatility makes them valuable in drug discovery and development.

Energetic Behavior of Oxadiazole Derivatives

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate belongs to the oxadiazole family, which possesses interesting energetic properties. Understanding its behavior can aid in designing energetic materials or optimizing existing ones .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration, detoxification, and signal transduction .

Mode of Action

For instance, they can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given the potential interaction with oxidoreductase proteins, it is plausible that this compound could influence pathways involving redox reactions .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Propriétés

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(27)28-15-20-24-25-22(29-20)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXJUQSSJUVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)

![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)

![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)